molecular formula C15H15NO4S B1361820 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester CAS No. 50998-74-8

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Cat. No. B1361820
CAS RN: 50998-74-8
M. Wt: 305.4 g/mol
InChI Key: PNBYWOIWUKQGPR-UHFFFAOYSA-N
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Description

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of benzoic acid and has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Crystal Structure and Properties

2-(Toluene-4-sulfonylamino)-benzoic acid has been studied for its crystal structure, spectroscopic, and thermal properties. A study presented the structure derived from X-ray diffraction and verified through FT-IR, NMR, and elemental analyses. The compound was found to exhibit solvatochromism, fluorescence spectra, and was identified as a photochromic and heatproof material (熊静, 蔡晓庆, 尹萍, & 胡茂林, 2007).

Synthesis of Schiff Bases

The compound has been used in the eco-friendly synthesis of Schiff bases. These bases, containing sulfonamido pharmacophore, were synthesized in an eco-friendly medium at room temperature, showcasing the compound's utility in greener chemistry applications (V. Jagrut, Prashant D. Netankar, R. Mane, & W. Jadhav, 2012).

Lipoxygenase Inhibitors

A study described a method for synthesizing 4-(toluene-4-sulfonylamino)-benzoic acids as lipoxygenase inhibitors. This involved the reaction of p-amino benzoic acid with p-toluenesulfonyl chloride, leading to the formation of several N- and O-alkylation products. These compounds exhibited lipoxygenase inhibitory activities, which are significant for potential medicinal applications (G. Mustafa, I. Khan, M. Ashraf, I. Afzal, S. Shahzad, & Muhammad Shafiq, 2012).

Microbial Hydrolysis

The microbial hydrolysis of methyl aromatic esters, including those related to 2-(toluene-4-sulfonylamino)-benzoic acid methyl ester, was investigated. A specific strain of Burkholderia cepacia isolated from soil was found capable of utilizing methyl benzoate as a carbon and energy source, highlighting the environmental and biotechnological significance of such compounds (G. Philippe, D. Vega, & J. Bastide, 2001).

properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(18,19)16-14-6-4-3-5-13(14)15(17)20-2/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBYWOIWUKQGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353268
Record name 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

CAS RN

50998-74-8
Record name Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50998-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester
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Synthesis routes and methods I

Procedure details

Methyl anthranilate (110 g, 0.73 mol) was dissolved in dichloromethane (1 liter) at 0° C. and triethylamine (115 ml, 0.8 mol) was added. Tosyl chloride (133 g, 0.745 mol) was added portionwise at 0° C. The reaction mixture was stirred for 30 min at 0° C. and 64 h at room temperature. The mixture was reduced in vacuo. The residue was dissolved in EtOAc and the organic layer was washed with 5% KHCO3 (aq) solution, 1N HCl solution and brine, dried, filtered and concentrated in vacuo. The residue was crystallised from EtOAc/hexane to yield the title compound (181 g, 81%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

To a mixture of 2-Amino-benzoic acid methyl ester (900 g, 6 mol) in pyridine (6 L) was added p-Toluenesulfonyl chloride (1500 g, 7.5 mol). The mixture was stirred overnight at room temperature. The mixture was poured into ice water, and the resultant precipitates were collected by filtration. The filtrates were dissolved in CH2Cl2, and the solution washed with diluted HCl, H2O, and dried over MgSO4. The residue thus obtained was crystallized from ethanol to give 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester (1454 g, 80%).
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methyl 2-aminobenzoate (50 g, 0.32 mol) in pyridine (250 mL) at 10-15° C., tosyl chloride (95 g, 0.5 mol) was added in portions. The reaction mixture was warmed to room temperature and allowed to stir for 2 h. The reaction mixture was poured on to ice and the precipitate filtered and washed with dilute hydrochloric acid (200 mL×2) followed by water (200 mL×2). The solid was dried under vacuo to afford methyl 2-(4-methylphenylsulfonamido)benzoate (100 g, 99%). 1H NMR: (400 MHz, DMDO-d6) δ: 10.41 (1H, s), 7.85 (1H, d, J=7.6 Hz), 7.69 (2H, d, J=8.0 Hz), 7.57 (1H, t, J=7.2 Hz), 7.45 (1H, d, J=8.0 Hz), 7.36 (2H, d, J=8.0 Hz), 7.18 (1H, t, J=7.6 Hz), 3.82 (3H, s), 2.25 (3H, s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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